molecular formula C11H13NO B170090 1-Phenylcyclobutanecarboxamide CAS No. 17380-65-3

1-Phenylcyclobutanecarboxamide

Cat. No.: B170090
CAS No.: 17380-65-3
M. Wt: 175.23 g/mol
InChI Key: KZCPOWPDHIZKIV-UHFFFAOYSA-N
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Description

1-Phenylcyclobutanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery due to its incorporation of a cyclobutane ring. Cyclobutane rings are prized motifs in pharmaceutically active molecules because of their unique puckered structure, which provides significant conformational restriction . This restriction helps to lock the molecule into a specific three-dimensional shape, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity and selectivity . The use of saturated, three-dimensional scaffolds like cyclobutane is a key strategy to "escape from flatland," often resulting in improved solubility and better overall drug-like properties compared to planar aromatic structures . Cyclobutanecarboxamide derivatives are common motifs found in both natural products and synthetic pharmaceutical molecules, serving as valuable intermediates and core structures in the synthesis of more complex bioactive compounds . While the specific biological activity and mechanism of action for this compound require further investigation, compounds with this core structure are actively researched for their potential application in developing enzyme inhibitors and other therapeutic agents . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCPOWPDHIZKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenylcyclobutanecarboxamide and Analogues

Direct Synthesis through Amidation and Related Transformations

The direct formation of the amide bond is a fundamental transformation in the synthesis of 1-phenylcyclobutanecarboxamide. This can be achieved through classical methods or more contemporary transition metal-catalyzed approaches.

Classical Amide Bond Formation Approaches

Traditional methods for amide synthesis involve the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent. ucl.ac.uk While direct thermal amidation between a carboxylic acid and an amine is possible, it often requires high temperatures and the removal of water, which can be achieved using a Dean-Stark apparatus. mdpi.com For instance, the reaction of Boc-Phe-OH with benzylamine (B48309) in refluxing toluene (B28343) yields the corresponding amide. mdpi.com

More commonly, coupling reagents are employed to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and 1,1'-carbonyldiimidazole (B1668759) (CDI) are frequently used. ucl.ac.uknih.gov These methods, while effective, generate stoichiometric byproducts that need to be removed from the reaction mixture. ucl.ac.uk

Lewis acids have also been shown to promote direct amidation. For example, the borate (B1201080) ester B(OCH2CF3)3 can effectively mediate the synthesis of α-amino amides from unprotected amino acids and amines. nih.gov

Transition Metal-Catalyzed Carbonylation of Cyclobutanols

Transition metal-catalyzed carbonylation reactions offer an alternative and powerful route to amides. sioc-journal.cnnih.govmdpi.com These reactions typically involve the use of carbon monoxide (CO) as a C1 source to construct the carbonyl moiety. nih.govbohrium.com Palladium catalysts are frequently employed for the aminocarbonylation of aryl halides. mdpi.comorganic-chemistry.org This approach can be applied to the synthesis of this compound by starting with a suitable precursor.

A notable development is the palladium-catalyzed carbonylation of cyclopropane (B1198618) substrates through methylene (B1212753) C(sp³)–H activation, suggesting the potential for similar transformations on cyclobutane (B1203170) rings. mdpi.com The use of CO surrogates has also been explored to avoid handling gaseous CO. organic-chemistry.org

Palladium-Catalyzed C(sp³)-H Activation and Functionalization

The direct functionalization of C(sp³)-H bonds has emerged as a powerful tool for the synthesis of complex molecules, and palladium catalysis has been at the forefront of this field. nih.gov These methods allow for the modification of the cyclobutane ring at positions that are otherwise difficult to access.

Direct Bis-Arylation of Cyclobutanecarboxamides

The direct bis-arylation of cyclobutanecarboxamides at the β-C(sp³)-H positions has been achieved using a palladium-catalyzed approach. iisermohali.ac.in This reaction, aided by a directing group, allows for the introduction of two aryl groups onto the cyclobutane ring with high diastereoselectivity, leading to trisubstituted cyclobutane scaffolds with an all-cis stereochemistry. iisermohali.ac.inresearchgate.net The reaction of cyclobutanecarboxamide (B75595) with aryl iodides in the presence of a palladium catalyst and a suitable directing group, such as 4-amino-2,1,3-benzothiadiazole, can yield the corresponding bis-arylated products. iisermohali.ac.inlookchem.com

EntryAryl IodideProductYield (%)
14-Iodotoluenecis-3,4-bis(4-methylphenyl)-N-(quinolin-8-yl)cyclobutanecarboxamide75
21-Iodo-4-methoxybenzenecis-3,4-bis(4-methoxyphenyl)-N-(quinolin-8-yl)cyclobutanecarboxamide72
31-Fluoro-4-iodobenzenecis-3,4-bis(4-fluorophenyl)-N-(quinolin-8-yl)cyclobutanecarboxamide68

Table 1: Examples of Pd-catalyzed bis-arylation of cyclobutanecarboxamides. Data sourced from related studies on C-H activation. iisermohali.ac.inresearchgate.net

Cascade C(sp³)-H Activations for Quaternary Carbon Center Formation

The formation of quaternary carbon centers on a cyclobutane ring can be achieved through palladium-catalyzed cascade C(sp³)-H activations. nih.gov This methodology involves a sequential intramolecular C-H alkylation and an intermolecular C-H arylation or alkenylation. nih.gov This approach provides a one-pot synthesis of quaternary carbon-centered cyclobutanes. nih.gov Such cascade reactions are valuable for creating complex molecular architectures from simpler starting materials. mdpi.com Rhodium(III)-catalyzed cascade reactions have also been utilized to create quaternary centers in other cyclic systems. bohrium.com

Stereoselective Synthesis of Cyclobutane-Containing Scaffolds

The stereocontrolled synthesis of substituted cyclobutanes is crucial for accessing specific isomers with desired biological activities. ntu.ac.uk Various strategies have been developed to achieve high stereoselectivity in the formation of cyclobutane rings. ethz.chwiley.com

One approach involves the ring contraction of pyrrolidines to stereoselectively form multisubstituted cyclobutanes. ntu.ac.ukacs.org This method, mediated by iodonitrene chemistry, proceeds through a radical pathway and has been shown to be highly stereospecific. ntu.ac.ukacs.org The reaction is believed to involve the formation of a 1,4-biradical intermediate that undergoes rapid C-C bond formation. ntu.ac.ukacs.org This strategy has been successfully applied to the synthesis of complex spirocyclobutanes. acs.org

Another key concept in stereoselective synthesis is the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. ethz.ch For example, in the context of C-H activation, chiral ligands can be used to achieve enantioselective arylation of C(sp³)-H bonds. researchgate.net The stereoselective reduction of a ketone on a cyclobutane precursor can also establish a specific stereocenter. researchgate.net

Highly regio- and stereoselective methods, such as the bromoboration of propyne (B1212725) followed by tandem palladium-catalyzed cross-coupling, have been developed for the synthesis of stereochemically defined trisubstituted alkenes, which can be precursors to cyclobutane structures. organic-chemistry.org

Starting MaterialProduct StereochemistryMethod
Substituted Pyrrolidine (B122466)StereoretentiveRing Contraction
Prochiral Cycloalkyl CarboxamideEnantioselectivePd-catalyzed C-H Arylation with Chiral Ligand
Cyclobutanone (B123998) DerivativeDiastereoselectiveStereoselective Reduction

Table 2: Overview of stereoselective methods for cyclobutane synthesis. acs.orgresearchgate.netresearchgate.net

Enantioselective Approaches to Cyclobutane Analogues

Enantioselective synthesis, which favors the formation of a specific enantiomer, is critical in pharmaceutical chemistry as different enantiomers of a chiral drug often exhibit varied biological activities. wikipedia.org In the context of cyclobutane carboxamides, achieving high enantioselectivity is a key objective for creating potent and specific therapeutic agents.

A notable example is the asymmetric synthesis of a cyclobutane analogue of Milnacipran, (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide. newdrugapprovals.org This process demonstrates how stereogenic centers on a cyclobutane ring can be methodically installed. The synthesis begins with phenylacetonitrile (B145931), and the two crucial stereocenters are introduced sequentially. newdrugapprovals.org A key feature of this strategy is an epimerization step that controls the cis-stereochemistry of the final product. newdrugapprovals.org The process yields the target compound with a high enantiomeric ratio of 95:5, showcasing a successful application of enantioselective synthesis to a complex cyclobutane derivative. newdrugapprovals.org

Table 1: Enantioselective Synthesis of a Milnacipran Analogue newdrugapprovals.org

FeatureDescription
Target Compound (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide
Starting Material Phenylacetonitrile
Key Strategy Sequential installation of two stereogenic centers
Stereocontrol An epimerization step to ensure cis-stereochemistry
Outcome Enantiomeric Ratio (er) of 95:5

Methodologies for the asymmetric synthesis of bicyclo[1.1.1]pentanes (BCPs), which can be considered structural cousins to cyclobutanes, also provide insight into achieving enantioselectivity for strained ring systems. rsc.org These catalytic methods are vital for expanding the available chemical space of these important scaffolds. rsc.org

Diastereoselective Control in Cyclobutanecarboxamide Synthesis

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. wikipedia.org For substituted cyclobutanecarboxamides, this control is essential for defining the three-dimensional shape and, consequently, the biological function of the molecule.

One powerful technique involves the direct bis-arylation of a cyclobutanecarboxamide using a double C-H activation strategy, which can be guided by an auxiliary group to achieve diastereoselectivity. dntb.gov.ua Another advanced method is the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with partners like triazolinediones or nitrosoarenes. rsc.org This approach leverages the strain-release of BCBs to efficiently construct multi-substituted cyclobutanes. rsc.org The resulting cycloadducts can be further transformed by cleaving the newly formed N–N or N–O bonds to yield cyclobutane derivatives that possess cis-1,3-heteroatom substitutions with high diastereoselectivity. rsc.org

Table 2: Diastereoselective Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) rsc.org

Reactant 1Reactant 2Product TypeKey Outcome
Bicyclo[1.1.0]butane (BCB)TriazolinedioneN,N-bridged cycloadductDiastereoselective formation of 1,1,3,3-tetrasubstituted cyclobutanes.
Bicyclo[1.1.0]butane (BCB)NitrosoareneN,O-bridged cycloadductSubsequent cleavage provides cis-1,3-disubstituted cyclobutane derivatives.

These methods highlight how the choice of reactants and reaction pathways can precisely dictate the spatial arrangement of substituents on the cyclobutane ring.

Strategic Utilization of Precursors for Cyclobutane Core Construction

The efficient construction of the cyclobutane core is fundamental to the synthesis of this compound and its analogs. Chemists have developed strategies that utilize readily available or highly reactive precursors to build this strained ring system.

Cyclobutanols as Readily Accessible Building Blocks

Cyclobutanols are versatile and accessible precursors for synthesizing more complex cyclobutane derivatives. vulcanchem.com Their utility is enhanced by methods that produce them with specific functionalities, which can then be elaborated upon. A recently developed approach involves a formal [3+1] cycloaddition between 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives to create 3-borylated cyclobutanols. rsc.org

The resulting borylated cyclobutanols are particularly valuable because both the hydroxyl (-OH) and the boronate pinacol (B44631) ester (-Bpin) groups serve as synthetic handles for further diversification. rsc.org For instance, starting with enantioenriched epibromohydrins allows for the synthesis of enantioenriched cyclobutanols with excellent transfer of chirality (>98% enantiospecificity). rsc.org This provides a powerful route to chiral, functionalized cyclobutane building blocks that are primed for conversion into a wide range of target molecules, including substituted cyclobutanecarboxamides. rsc.orgnih.gov

Table 3: Derivatization Potential of 3-Borylated Cyclobutanols rsc.org

Functional HandlePotential Transformations
Hydroxyl (-OH) Oxidation to ketone, Etherification, Esterification
Boronate Pinacol Ester (-Bpin) Suzuki-Miyaura cross-coupling, Oxidation to hydroxyl, Conversion to other functional groups

Bicyclo[1.1.0]butanes (BCBs) as High-Strain Precursors

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as potent precursors for cyclobutane synthesis. chinesechemsoc.orgrsc.org The significant strain energy (around 66 kcal/mol) stored in their fused cyclopropane ring system drives a variety of strain-releasing transformations, making them excellent building blocks. chinesechemsoc.orgacs.org

A key application of BCBs is in cobalt-catalyzed hydroaminocarbonylation reactions. This method involves the reaction of a BCB with an amine and carbon monoxide, which efficiently breaks the central C-C sigma bond of the BCB to form a substituted cyclobutanecarboxamide. researchgate.net This transformation is a powerful way to directly construct the desired carboxamide functionality on the cyclobutane ring. The diverse reactivity of BCBs allows them to participate in cycloadditions, ring-openings, and rearrangements, providing access to a wide array of cyclobutane structures. rsc.orgchinesechemsoc.orgchemrxiv.org This versatility has cemented BCBs as invaluable intermediates in modern organic synthesis. chinesechemsoc.orgacs.org

Table 4: Synthesis of Cyclobutanecarboxamides from BCBs researchgate.net

Reaction TypePrecursorsCatalyst SystemProduct
HydroaminocarbonylationBicyclo[1.1.0]butane, Amine, Carbon MonoxideCobalt-based catalystSubstituted Cyclobutanecarboxamide

Chemical Reactivity and Mechanistic Investigations of 1 Phenylcyclobutanecarboxamide Systems

Ring-Opening Reactions of the Strained Cyclobutane (B1203170) Ring

The cyclobutane ring in 1-phenylcyclobutanecarboxamide is inherently strained due to bond angles that deviate significantly from the ideal 109.5°. libretexts.org This ring strain is a primary driver for its participation in ring-opening reactions, which can proceed through various mechanistic pathways. libretexts.orgmdpi.com

Investigation of Regioselectivity and Stereoselectivity in Ring Cleavage

Ring-opening reactions of unsymmetrical cyclobutane derivatives can theoretically yield different constitutional isomers, making regioselectivity a crucial aspect of their reactivity. masterorganicchemistry.com The outcome of these reactions is highly dependent on the reaction conditions and the nature of the attacking species. d-nb.infolibretexts.org For instance, in reactions analogous to epoxide ring-openings, nucleophilic attack under basic conditions typically occurs at the less sterically hindered carbon atom via an S(_N)2 mechanism. libretexts.orgchemistrysteps.com Conversely, under acidic conditions, the reaction often proceeds with substantial S(_N)1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge in the transition state. libretexts.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration. masterorganicchemistry.com Reactions that proceed through a concerted mechanism, such as some S(_N)2-type ring-openings, are often stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

Radical and Catalytic Ring-Opening Pathways

Radical-induced ring-opening presents another significant pathway for the transformation of cyclobutane systems. For example, radical-induced ring-opening and reconstruction of cyclobutanone (B123998) oxime esters have been achieved using a copper catalyst. nih.gov This process involves the selective cleavage of a C-C bond, leading to the formation of new cyclic structures. nih.gov Such reactions can also be initiated by visible-light-driven photoredox catalysis. nih.gov

Catalytic methods, particularly those involving transition metals, offer a powerful tool for controlling the ring-opening of strained rings. Cobalt-based metalloradical catalysis, for instance, has been utilized for the asymmetric construction of cyclobutanones through a 1,4-hydrogen atom abstraction, highlighting the potential for catalytic systems to manage the high strain of four-membered rings. nih.gov Organocatalytic methods have also been developed for the ring-opening polymerization of cyclic compounds, demonstrating the versatility of catalytic approaches. rsc.org

Factors Influencing Ring Stability and Cleavage

The stability of the cyclobutane ring and its propensity for cleavage are influenced by several factors:

Angle Strain: The C-C-C bond angles in cyclobutane are approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain. libretexts.org

Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbon atoms contribute to torsional strain. libretexts.org

Steric Strain: Repulsive interactions between atoms attempting to occupy the same space, also known as transannular strain, can further destabilize the ring. libretexts.org

Substituent Effects: The presence of substituents, such as the phenyl and carboxamide groups in this compound, can influence ring stability. The phenyl group can have electronic effects, while both groups contribute to steric interactions that can either increase or decrease ring strain depending on their conformation.

Strain TypeDescriptionRelevance to this compound
Angle Strain Deviation of bond angles from the ideal 109.5°. libretexts.orgA primary source of instability in the cyclobutane ring. libretexts.org
Torsional Strain Strain due to eclipsing of bonds on adjacent atoms. libretexts.orgContributes to the overall ring strain. libretexts.org
Steric Strain Repulsive interactions between non-bonded atoms in close proximity. libretexts.orgInfluenced by the phenyl and carboxamide substituents.

Transformations Involving the Carboxamide Functionality

The carboxamide group in this compound is also a site of chemical reactivity, undergoing transformations such as hydrolysis and reduction.

Hydrolysis and Amide Bond Modifications

The hydrolysis of an amide bond is a kinetically challenging reaction but can be catalyzed. nih.gov This process involves the cleavage of the C-N bond to yield a carboxylic acid and an amine or ammonia. Bioisosteric replacement of the amide bond with other functional groups, such as a 1,2,3-triazole, is a common strategy in medicinal chemistry to modify the properties of a molecule while retaining its biological activity. nih.gov The 1,2,3-triazole can mimic the trans conformation of the amide bond. nih.gov

Reductions of the Carbonyl Group

The carbonyl group of the carboxamide can be reduced. While amides are generally less reactive towards reduction than aldehydes or ketones, they can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). pressbooks.pubmasterorganicchemistry.com This reagent is capable of reducing a wide range of carbonyl compounds, including amides, to the corresponding amines. pressbooks.pub Sodium borohydride (B1222165) (NaBH(_4)), a milder reducing agent, is typically not effective for the reduction of amides under standard conditions. masterorganicchemistry.com The reduction of carbonyl compounds to hydrocarbons can also be achieved through methods like the Clemmensen or Wolff-Kishner reductions, depending on the molecule's stability to acidic or basic conditions. libretexts.org

Reducing AgentReactivity with Carbonyls
Sodium Borohydride (NaBH(_4)) Reduces aldehydes and ketones. masterorganicchemistry.com Generally does not reduce amides or esters. pressbooks.pubmasterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH(_4)) A strong reducing agent that reduces aldehydes, ketones, carboxylic acids, esters, and amides. pressbooks.pub
Clemmensen Reduction (Amalgamated Zinc and HCl) Reduces carbonyls to hydrocarbons under acidic conditions. libretexts.org
Wolff-Kishner Reduction (Hydrazine and a strong base) Reduces carbonyls to hydrocarbons under basic conditions. libretexts.org

Aromatic Reactivity of the Phenyl Moiety

The reactivity of the phenyl group in this compound is dictated by the electronic properties of the attached 1-carboxamidocyclobutyl substituent. This substituent's influence is a composite of the effects from the cyclobutyl ring and the carboxamide function.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. msu.edu The rate and regioselectivity (the position of substitution) are governed by the nature of the substituent already present on the ring. libretexts.orgmasterorganicchemistry.com Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. masterorganicchemistry.com

The 1-carboxamidocyclobutyl group attached to the phenyl ring influences the substitution pattern through a combination of inductive and resonance effects. The carboxamide group (-CONH₂) is generally considered a deactivating group because the electronegative oxygen and nitrogen atoms pull electron density away from the ring through the inductive effect. Furthermore, the carbonyl group can withdraw electron density via resonance, which deactivates the ortho and para positions significantly. This makes the carboxamide group a meta-director. mnstate.edu Conversely, the cyclobutyl group, like other alkyl groups, is a weak electron-donating group through induction, making it an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

Substituent TypeEffect on ReactivityDirecting InfluenceGoverning EffectsExamples
Alkyl (e.g., -CH₃, -C₄H₇)ActivatingOrtho, ParaInductive (Donating)Toluene (B28343), Cyclobutylbenzene
Carboxamide (-CONH₂)DeactivatingMetaInductive & Resonance (Withdrawing)Benzamide
Halogen (e.g., -Cl, -Br)DeactivatingOrtho, ParaInductive (Withdrawing) > Resonance (Donating)Chlorobenzene
Nitro (-NO₂)Strongly DeactivatingMetaInductive & Resonance (Withdrawing)Nitrobenzene

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. govtpgcdatia.ac.inallen.in Unlike electrophilic substitution, NAS is facilitated by the presence of strong electron-withdrawing groups (EWGs), particularly at the ortho and para positions relative to the leaving group. allen.inpressbooks.pub Simple aryl halides are generally unreactive towards nucleophiles under standard Sₙ1 or Sₙ2 conditions. pressbooks.pub

For a derivative of this compound to undergo NAS, its phenyl ring must be appropriately substituted, for instance, with a nitro group (an EWG) and a halogen (a leaving group). The reaction typically proceeds through a two-step addition-elimination mechanism. allen.in In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In the second, faster step, the leaving group is eliminated, restoring the ring's aromaticity. allen.in

The presence of the 1-carboxamidocyclobutyl group would influence the rate of this reaction. As the carboxamide moiety is electron-withdrawing, it would help to stabilize the negative charge of the Meisenheimer complex, thereby increasing the reaction rate compared to an unsubstituted ring. This stabilization is most effective when the substituent is ortho or para to the site of nucleophilic attack. Another possible, though less common, mechanism for NAS involves the formation of a highly reactive benzyne (B1209423) intermediate, which proceeds via an elimination-addition pathway. govtpgcdatia.ac.in

Electrophilic Aromatic Substitution Patterns

Mechanistic Studies of Catalyzed Reactions

Modern synthetic chemistry often employs transition metal catalysts to achieve high selectivity and efficiency. In the context of this compound systems, catalyzed reactions could enable functionalization of the phenyl ring or the cyclobutane scaffold.

In transition metal catalysis, ligands—molecules that bind to the central metal atom—play a crucial role in determining the outcome of a reaction. By carefully selecting the ligand, chemists can often control the regioselectivity, a phenomenon known as ligand-controlled regiodivergence. dicp.ac.cnchemrxiv.orgnih.gov This principle is particularly powerful in nickel- and palladium-catalyzed reactions. chemrxiv.orgnih.gov

For example, in a hypothetical hydroarylation of an alkene using a derivative of this compound, the choice of ligand on the nickel catalyst could direct the addition to yield either the Markovnikov or anti-Markovnikov product. chemrxiv.org Both the electronic and steric properties of the ligand are critical. dicp.ac.cnchemrxiv.org

Electronic Effects : Electron-donating ligands can make the metal center more electron-rich, which can influence the coordination of substrates and the rate of key steps like oxidative addition or reductive elimination. dicp.ac.cn

Steric Effects : Bulky ligands can create a sterically hindered environment around the metal, favoring reaction pathways that minimize steric clash in the transition state. This is often the key to controlling regioselectivity. dicp.ac.cnchemrxiv.org

Mechanistic studies, including kinetic analyses and computational modeling (DFT calculations), have shown that different ligands can change the rate-determining step of a catalytic cycle, thereby switching the reaction pathway to favor one regioisomer over another. dicp.ac.cnchemrxiv.org

Reaction TypeCatalyst SystemLigand TypeObserved RegioselectivityReference Principle
HydroarylationNickel CatalystLigand-Free or Simple LigandMarkovnikov chemrxiv.org
HydroarylationNickel CatalystBulky/Specialized Ligand (e.g., Pyrox)Anti-Markovnikov chemrxiv.org
Carbosilylation of DienesNickel CatalystTriethylphosphine4,3-Addition nih.gov
Carbosilylation of DienesNickel Catalyst(2-Biphenyl)dicyclohexylphosphine4,1-Addition nih.gov

Catalyzed reactions proceed through a series of steps involving various transition metal intermediates, collectively known as a catalytic cycle. beilstein-journals.org Understanding these intermediates is key to optimizing reaction conditions and explaining selectivity. Common metals used in these transformations include nickel, palladium, copper, and gold. nih.govnih.gov

A typical cross-coupling cycle, which could be applied to aryl halides derived from this compound, often involves the following key intermediates and elementary steps:

Oxidative Addition : A low-valent metal complex (e.g., Ni(0)) reacts with an aryl halide (Ar-X), inserting the metal into the carbon-halogen bond to form a higher-valent intermediate (e.g., Ar-Ni(II)-X). beilstein-journals.orgrsc.org

Transmetalation : A second coupling partner, often an organometallic reagent, transfers its organic group to the metal center, displacing the halide and forming a new intermediate (e.g., Ar-Ni(II)-R'). nih.gov

Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the metal, forming the final product (Ar-R') and regenerating the low-valent catalyst, which can then re-enter the cycle. nih.gov

In other reactions, such as those involving alkenes, intermediates like metal-hydrides (M-H) or π-allyl complexes can be formed. nih.govnih.gov For instance, in a hydroamination reaction, a Cu-H species might be the active catalyst that adds across a double bond. nih.gov In reactions of dienes, stable π-allyl-nickel intermediates can be crucial for determining the regiochemical outcome. nih.gov The stability and reactivity of each intermediate are heavily influenced by the choice of metal, ligand, and reaction conditions. nih.govrsc.org

Ligand Effects on Regiodivergence and Reactivity

General Principles of Organic Reactivity Applied to this compound

The chemical behavior of this compound can be understood by applying fundamental principles of organic chemistry. mnstate.eduncert.nic.in The molecule's structure contains several key features: a stable aromatic ring, a strained cyclobutane ring, and a polar carboxamide functional group.

Electronic Effects : The interplay between inductive and resonance effects governs the reactivity of the phenyl ring. As discussed, the electron-withdrawing nature of the carboxamide deactivates the ring towards electrophilic attack and would activate it towards nucleophilic attack if other suitable substituents are present. mnstate.eduallen.in

Steric Hindrance : The bulky 1-carboxamidocyclobutyl group can sterically hinder the ortho positions of the phenyl ring, potentially favoring substitution at the less crowded para position in cases where ortho, para-direction is active. mnstate.edu In catalyzed reactions, steric interactions between the substrate and the catalyst's ligands are a critical factor in controlling selectivity. dicp.ac.cn

Stability of Intermediates : The relative stability of reaction intermediates is a cornerstone of predicting reaction outcomes. mnstate.edu In electrophilic aromatic substitution, the stability of the intermediate carbocation (benzenonium ion) determines the substitution pattern. msu.edu In nucleophilic aromatic substitution, the stability of the intermediate carbanion (Meisenheimer complex) is paramount. pressbooks.pub In catalyzed reactions, the energies of various transition metal complexes and their transition states dictate the feasibility and selectivity of the transformation. chemrxiv.org

Hybridization and Bond Strength : The sp² hybridization of the aromatic carbons results in stronger C-H and C-C bonds compared to the sp³ hybridized carbons of the cyclobutane ring. ncert.nic.in This inherent stability makes the aromatic ring a common scaffold for functionalization. The C-N and C=O bonds of the amide group provide sites for potential hydrolysis or other transformations, although amides are generally quite stable.

By considering these principles, a comprehensive picture of the reactivity of this compound systems can be developed, allowing for the prediction of behavior in various chemical environments and the rational design of synthetic transformations.

Addition Reactions

Addition reactions for this compound would primarily involve the phenyl ring and the carbonyl group of the carboxamide.

The phenyl ring can undergo addition reactions, such as catalytic hydrogenation, although this typically requires forcing conditions. Under such conditions, the aromatic system is reduced to a cyclohexane (B81311) ring.

The carbonyl group of the carboxamide can theoretically undergo nucleophilic addition. However, amides are generally less reactive towards nucleophiles than ketones or aldehydes due to the delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. nih.govntu.edu.sgnih.gov Nucleophilic 1,2-addition of strong organometallic reagents like organolithium compounds to carboxamides can lead to the formation of tetrahedral intermediates. nih.gov

Table 1: Examples of Addition Reactions on Related Functional Groups
Reaction TypeReagentFunctional GroupProduct TypeReference
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pt, Pd)Phenyl RingCyclohexyl Ring savemyexams.com
Nucleophilic AdditionOrganolithium ReagentsCarboxamideα-Tertiary Amine (after workup) nih.gov

Elimination Reactions

Elimination reactions are less common for this specific molecule under typical conditions. However, elimination processes could be envisioned in derivatives of this compound or under specific reaction conditions that generate a suitable leaving group. For instance, if the cyclobutane ring were to have a good leaving group on a carbon adjacent to a hydrogen, base-induced elimination could lead to the formation of a cyclobutene (B1205218) derivative.

In a related context, the Hofmann elimination reaction involves the conversion of an amine to an alkene. libretexts.orgopenstax.org While this compound is an amide, its reduction to the corresponding amine, 1-phenylcyclobutane-1-methanamine, would create a substrate that could potentially undergo Hofmann elimination. This process involves exhaustive methylation of the amine followed by treatment with a base like silver oxide to yield an alkene. libretexts.orgopenstax.org

Substitution Reactions

Substitution reactions can occur at both the phenyl ring and the carboxamide group.

Electrophilic Aromatic Substitution: The phenyl group is susceptible to electrophilic aromatic substitution. The cyclobutyl group is generally considered to be an ortho-, para-directing activator. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenyl ring is generally difficult and requires the presence of strong electron-withdrawing groups on the ring, which are absent in this compound. libretexts.orgbyjus.comwikipedia.org

Substitution at the Carboxamide: The primary amide can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com

Table 2: Potential Substitution Reactions of this compound
Reaction TypeReagentSite of ReactionProductReference
NitrationHNO₃, H₂SO₄Phenyl RingMixture of ortho- and para-nitro derivatives masterorganicchemistry.com
BrominationBr₂, FeBr₃Phenyl RingMixture of ortho- and para-bromo derivatives masterorganicchemistry.com
Acidic HydrolysisH₃O⁺, heatCarboxamide1-Phenylcyclobutanecarboxylic acid masterorganicchemistry.com
Basic HydrolysisNaOH, heatCarboxamideSodium 1-phenylcyclobutanecarboxylate masterorganicchemistry.com

Rearrangement Processes

Several classic rearrangement reactions could potentially be applied to this compound or its close derivatives, often involving the transformation of the carboxamide group or reactions stemming from the cyclobutane ring.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgnumberanalytics.comnrochemistry.comslideshare.net Treatment of this compound with bromine and a strong base like sodium hydroxide (B78521) would be expected to yield 1-phenylcyclobutylamine (B101158) via an isocyanate intermediate. wikipedia.orgnumberanalytics.comnrochemistry.com The stereochemistry of the migrating group is retained during this rearrangement. nrochemistry.com

Curtius Rearrangement: While not a direct reaction of the amide, the corresponding carboxylic acid (1-phenylcyclobutanecarboxylic acid) can be converted to an acyl azide, which then undergoes Curtius rearrangement upon heating to form the same isocyanate intermediate as in the Hofmann rearrangement, ultimately leading to 1-phenylcyclobutylamine. nuph.edu.uanuph.edu.uagoogle.commasterorganicchemistry.com

Schmidt Reaction: The Schmidt reaction provides another pathway from a carboxylic acid to an amine. sciencemadness.orgscribd.comwikipedia.org Treating 1-phenylcyclobutanecarboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid would also produce 1-phenylcyclobutylamine. scribd.com

Beckmann Rearrangement: This rearrangement is characteristic of oximes derived from ketones. tcichemicals.comrsc.orgresearchgate.netcdnsciencepub.commasterorganicchemistry.com If 1-phenylcyclobutanone (a precursor to this compound) were converted to its oxime, treatment with acid would induce a Beckmann rearrangement to yield a lactam (a cyclic amide). rsc.orgresearchgate.net The photochemically induced Beckmann rearrangement of cyclobutanone oxime has also been reported to yield the corresponding lactam. cdnsciencepub.com

Table 3: Potential Rearrangement Reactions Involving this compound and its Derivatives
Rearrangement NameStarting MaterialKey ReagentsKey IntermediateProductReference
HofmannThis compoundBr₂, NaOHIsocyanate1-Phenylcyclobutylamine wikipedia.orgnumberanalytics.com
Curtius1-Phenylcyclobutanecarboxylic acid azideHeatIsocyanate1-Phenylcyclobutylamine nuph.edu.uamasterorganicchemistry.com
Schmidt1-Phenylcyclobutanecarboxylic acidHN₃, H⁺Protonated azido (B1232118) ketone1-Phenylcyclobutylamine scribd.comwikipedia.org
Beckmann1-Phenylcyclobutanone oximeAcid (e.g., H₂SO₄)Nitrilium ionAza-spiro compound (lactam) rsc.orgmasterorganicchemistry.com

Derivatization and Structural Modification Strategies

Functionalization at the Amide Nitrogen and Carbonyl Center

The amide moiety is a versatile functional group that serves as a primary handle for derivatization. Modifications at the nitrogen atom and the carbonyl carbon can significantly alter the molecule's electronic and steric profile.

The secondary amide nitrogen in 1-Phenylcyclobutanecarboxamide possesses a reactive proton that can be removed by a suitable base, generating an amidate anion. This nucleophilic species can then react with various electrophiles, leading to N-substituted derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the amide nitrogen. It is a fundamental transformation for synthesizing N-alkylated amides. chemrxiv.org The reaction typically proceeds by deprotonating the amide with a base (e.g., sodium hydride, NaH) followed by the addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation. Palladium-catalyzed methods have also emerged as efficient for N-alkylation under mild conditions. chemrxiv.org These strategies can produce a diverse range of derivatives. rsc.org

N-Acylation: This involves attaching an acyl group to the amide nitrogen, forming an imide. This is typically achieved by reacting the parent amide with an acyl chloride or anhydride (B1165640) under basic conditions. N-acylation can introduce a variety of functional groups and has been used to synthesize novel compounds with potential biological activity. nih.govisuct.ru

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is illustrative and based on general chemical principles of amide derivatization.

Reaction Type Reagent Example Product Structure
N-Methylation Methyl Iodide (CH₃I) N-methyl-1-phenylcyclobutanecarboxamide
N-Benzylation Benzyl Bromide (BnBr) N-benzyl-1-phenylcyclobutanecarboxamide
N-Acetylation Acetyl Chloride (CH₃COCl) N-acetyl-1-phenylcyclobutanecarboxamide

The carbonyl carbon of the amide is electrophilic, but less so than in ketones or esters due to resonance with the nitrogen lone pair. However, it can still undergo nucleophilic attack, particularly with powerful reducing agents or other specific reagents.

A primary derivatization strategy is the reduction of the carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, yielding N-(cyclobutylmethyl)aniline. This transformation fundamentally changes the nature of the functional group, removing the carbonyl and increasing the basicity of the nitrogen.

Another approach involves converting the carbonyl oxygen to sulfur, forming a thioamide. This is commonly accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Thioamides have distinct electronic properties and reactivity compared to their amide counterparts.

Table 2: Derivatization Reactions at the Carbonyl Center This table outlines potential transformations based on standard organic chemistry reactions for amides.

Reaction Type Reagent Example Resulting Functional Group
Reduction Lithium Aluminum Hydride (LiAlH₄) Secondary Amine

N-Alkylation and N-Acylation Reactions

Substituent Effects and Modifications on the Phenyl Ring

The phenyl ring is a prime target for modification via electrophilic aromatic substitution (EAS). The existing N-cyclobutylcarboxamide substituent directs the position of incoming electrophiles. lumenlearning.com

Standard electrophilic aromatic substitution protocols can be applied to introduce a variety of substituents onto the phenyl ring of this compound.

Halogenation: Introducing halogens like chlorine, bromine, or iodine can be achieved using the halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction is expected to yield primarily the para-halogenated product. Halogen substituents are deactivating but ortho-, para-directing. lasalle.edu

Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid like aluminum chloride (AlCl₃), can introduce alkyl groups. Due to the deactivating nature of the amide substituent, these reactions may require forcing conditions.

Alkoxylation: While direct alkoxylation is not a standard EAS reaction, alkoxy groups can be introduced by first nitrating the ring, reducing the nitro group to an amine, forming a diazonium salt, and then displacing it with a hydroxyl group, which can subsequently be alkylated.

Achieving specific substitution patterns is governed by the directing effects of the N-cyclobutylcarboxamide group.

Ortho- and Para-Substitution: As the amide is an ortho-, para-director, most standard EAS reactions will naturally lead to a mixture of these isomers, with para often predominating due to reduced steric hindrance. masterorganicchemistry.comlasalle.edu To enhance selectivity for the para product, bulkier reagents or catalysts can sometimes be employed.

Meta-Substitution: Directing an incoming substituent to the meta position is challenging due to the inherent ortho-, para-directing nature of the amide group. rsc.org Achieving meta-substitution would require more complex, multi-step synthetic strategies. One theoretical approach could involve converting the amide to a meta-directing group (e.g., a nitro group) prior to the substitution reaction, and then converting it back, though this would be a chemically arduous process. The stability of the carbocation intermediate is the key factor determining the substitution pattern. masterorganicchemistry.com Meta-directing groups typically have a positively polarized atom attached to the ring, which destabilizes the adjacent carbocation formed during ortho and para attack. libretexts.org

Table 3: Predicted Directing Effects of the N-Cyclobutylcarboxamide Substituent

Effect Type Nature of Effect Positional Influence
Resonance Electron-donating (from N lone pair) Ortho, Para-directing
Inductive Electron-withdrawing (from C=O) Deactivating

Introduction of Halogen, Alkyl, and Alkoxy Substituents

Chemical Diversification of the Cyclobutane (B1203170) Framework

Modifying the cyclobutane ring of this compound is a less common strategy but offers a pathway to unique analogs. The saturated aliphatic nature of the cyclobutane ring means that functionalization typically requires more vigorous conditions than reactions on the aromatic ring, often involving radical-based mechanisms.

Potential strategies could include free-radical halogenation (e.g., using N-bromosuccinimide under UV light) to introduce a bromine atom onto the cyclobutane ring. This new functional group could then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities like hydroxyl, cyano, or amino groups.

Ring-opening or ring-expansion reactions of the cyclobutane moiety are also conceivable under specific thermal or catalytic conditions, which would lead to a complete transformation of the carbocyclic framework. However, such reactions would require careful control to avoid decomposition or unwanted side reactions involving the amide and phenyl groups.

Introduction of Stereocenters on the Cyclobutane Ring

The creation of stereocenters on the cyclobutane ring of this compound and related structures is crucial for exploring the three-dimensional space of its biological targets. The synthesis of enantiomerically pure or enriched cyclobutane derivatives can be achieved through various asymmetric strategies.

A notable example is the enantioselective synthesis of a cyclobutane analogue of Milnacipran, which features a (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide structure. newdrugapprovals.org This synthesis establishes two stereogenic centers on the cyclobutane ring. The approach begins with phenylacetonitrile (B145931) and sequentially introduces the required functionalities with stereocontrol. newdrugapprovals.org An epimerization step is utilized to control the desired cis-stereochemistry between the phenyl and aminomethyl substituents. newdrugapprovals.org

General methodologies for the diastereoselective synthesis of substituted cyclobutanes also provide a framework for accessing stereochemically defined derivatives of this compound. For instance, rhodium-catalyzed reactions of 2-aryl quinazolinones with alkylidenecyclopropanes have been shown to produce highly substituted cyclobutanes with excellent diastereoselectivity. acs.org Such methods, while not directly applied to this compound, offer potential routes to novel analogs by functionalizing the cyclobutane ring in a controlled manner.

Furthermore, the synthesis of cyclobutane α-amino acids via visible light-catalyzed [2+2]-cycloaddition of α,β-dehydroamino acids with styrenes yields cyclobutane structures with defined stereochemistry. acs.org This method provides access to a range of functionalized cyclobutane α-amino acids with good yields and diastereoselectivities. acs.org

Table 1: Strategies for Introducing Stereocenters on the Cyclobutane Ring

StrategyDescriptionKey FeaturesExample Compound/Derivative
Enantioselective Synthesis Sequential installation of functional groups starting from an achiral precursor, often involving chiral catalysts or auxiliaries.High enantiomeric and diastereomeric control.(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide newdrugapprovals.org
Diastereoselective Catalysis Transition-metal-catalyzed cycloadditions or C-H functionalization to control the relative stereochemistry of substituents.Access to complex, polysubstituted cyclobutanes. acs.orgHighly substituted cyclobutanes from aryl quinazolinones and alkylidenecyclopropanes. acs.org
Photocatalytic Cycloaddition Visible light-mediated [2+2] cycloadditions to form the cyclobutane ring with stereocontrol.Mild reaction conditions and good functional group tolerance. acs.orgCyclobutane α-amino acids. acs.org
Chiral Resolution Separation of a racemic mixture of enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated. libretexts.orgaklectures.comtcichemicals.comApplicable when asymmetric synthesis is not feasible.Separation of racemic amines or acids. libretexts.org

Ring Expansion and Contraction Methodologies

Altering the size of the cyclobutane ring in this compound to a cyclopropane (B1198618) or cyclopentane (B165970) can significantly impact its biological activity and metabolic stability.

Ring Expansion:

Ring expansion reactions provide a route to cyclopentanone (B42830) and other five-membered ring derivatives from cyclobutanol (B46151) precursors. A gold-catalyzed tandem hydration and α-ketol rearrangement of 1-alkynylcyclobutanol derivatives has been reported to efficiently produce α-hydroxycyclopentanones. sci-hub.se While this specific reaction has not been documented for this compound itself, the strategy is applicable to derivatives where the carboxamide could be replaced by or converted from a suitable precursor like an alkynyl group. The reaction proceeds under mild conditions and tolerates a range of substituents on the cyclobutane ring and the alkyne. sci-hub.se

Ring Contraction:

Ring contraction methodologies can be employed to synthesize cyclopropane derivatives from cyclobutane precursors. A notable method involves the thermal ring contraction of pyrrolidine (B122466) derivatives, which proceeds through a 1,4-biradical intermediate to form a cyclobutane ring. This strategy has been successfully applied to the synthesis of 1-phenylcyclobutanecarbonitrile, a close structural relative of this compound. Conceptually, a reverse application or a modification of this pathway could lead to ring-contracted products. More direct ring contraction methods, such as the Favorskii rearrangement of α-halocyclobutanones, can lead to cyclopropanecarboxylic acid derivatives. harvard.edu This would require initial transformation of the this compound to a suitable ketone precursor.

Table 2: Ring Expansion and Contraction Strategies

TransformationMethodologyPrecursor TypeProduct Type
Ring Expansion Gold-catalyzed tandem hydration/α-ketol rearrangement1-Alkynylcyclobutanol derivativesα-Hydroxycyclopentanones sci-hub.se
Ring Contraction Thermal ring contractionPyrrolidine derivativesCyclobutanes (e.g., 1-phenylcyclobutanecarbonitrile)
Ring Contraction Favorskii rearrangementα-HalocyclobutanonesCyclopropanecarboxylic acid derivatives harvard.edu

Orthogonal Protecting Group Strategies in Complex Synthesis

In the multi-step synthesis of complex derivatives of this compound, where multiple functional groups are present, orthogonal protecting group strategies are essential. utdallas.edu An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions without affecting others, enabling precise chemical manipulations at different stages of the synthesis. wikipedia.orgmasterorganicchemistry.com

For instance, in the synthesis of complex molecules containing a cyclobutane core, such as unnatural cyclobutane α-amino acids, various protecting groups are employed. acs.org The amino group can be protected with groups like tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz), while a carboxylic acid can be protected as a tert-butyl (OtBu) or methyl ester. acs.orgmasterorganicchemistry.com

Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA). acs.orgmasterorganicchemistry.com

Fmoc groups are labile to basic conditions, commonly a solution of piperidine (B6355638) in an organic solvent. acs.orgmasterorganicchemistry.com

Cbz groups are cleaved by catalytic hydrogenation. masterorganicchemistry.com

tert-Butyl esters are also removed with acid. acs.org

This orthogonality allows for selective deprotection and subsequent modification. For example, in a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be removed with piperidine to allow for further reaction at that specific nitrogen atom, while the Boc group remains intact. masterorganicchemistry.com Similarly, a tert-butyl ester can be cleaved with acid while an Fmoc group on a different part of the molecule is unaffected. acs.org The successful synthesis of complex cyclobutane-containing natural products and their analogs often relies on the careful planning and execution of such orthogonal protection schemes. acs.org

Table 3: Common Orthogonal Protecting Groups in Complex Synthesis

Protecting GroupFunctional Group ProtectedDeprotection ConditionsOrthogonal To
Boc (tert-butyloxycarbonyl) AmineStrong Acid (e.g., TFA) acs.orgmasterorganicchemistry.comFmoc, Cbz
Fmoc (Fluorenylmethyloxycarbonyl) AmineBase (e.g., Piperidine) acs.orgmasterorganicchemistry.comBoc, Cbz, OtBu
Cbz (Benzyloxycarbonyl) AmineCatalytic Hydrogenation masterorganicchemistry.comBoc, Fmoc, OtBu
OtBu (tert-Butyl ester) Carboxylic AcidAcid (e.g., TFA) acs.orgFmoc, Cbz

Theoretical and Computational Chemistry Approaches

Quantum Chemical Characterization of Electronic Structure and Energetics

The electronic structure and energetics of 1-Phenylcyclobutanecarboxamide can be meticulously examined using quantum chemical methods. These calculations provide a fundamental understanding of the molecule's stability, electron distribution, and bonding characteristics.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to delocalized orbitals that extend over the entire molecular framework. chemrxiv.orgutdallas.edu For this compound, an analysis of its molecular orbitals would reveal important information about its chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and spectroscopic characteristics. uoanbar.edu.iqnih.gov

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. rsc.orgyoutube.com

Solvation Effects in Computational Modeling

Chemical reactions are most often carried out in a solvent, and the interaction between the solute and the solvent can significantly influence reaction pathways and energetics. pyscf.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used in conjunction with DFT calculations to account for the bulk effects of the solvent. wikipedia.orgreadthedocs.io These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies and providing a more realistic description of the reaction in solution. muni.cznih.gov For this compound, modeling solvation effects is crucial for accurately predicting its behavior in a chemical or biological environment.

Conformational Analysis and Molecular Modeling of Cyclobutane (B1203170) Strain

The presence of the cyclobutane ring in this compound introduces significant ring strain, which dictates its three-dimensional structure and reactivity.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure. frontiersin.org Computational methods, particularly molecular mechanics and quantum mechanics, are essential for exploring the conformational landscape of this compound. mdpi.comsoton.ac.uk These methods can calculate the relative energies of different conformers, arising from the rotation around the single bonds connecting the phenyl and carboxamide groups to the cyclobutane ring.

Ring Puckering and Conformational Isomerism

The cyclobutane ring, a core feature of this compound, is characterized by significant ring strain. This strain arises from two main factors: angle strain, due to the deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms in a planar conformation. libretexts.orglibretexts.orgmaricopa.edu To alleviate this inherent strain, particularly the torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "buckled" conformation. libretexts.orgacs.org This puckering causes the C-H bonds to be slightly offset, reducing the eclipsing interactions. libretexts.org

The puckered conformation of cyclobutane is not static but exists as a dynamic equilibrium between equivalent puckered forms. In monosubstituted cyclobutanes, this puckering leads to two distinct positions for the substituent: axial and equatorial-like. acs.org These conformers can interconvert through a process of ring inversion. The energy barrier for this inversion in simple monosubstituted cyclobutanes is typically low, in the range of 1.8 to 2.0 kcal/mol. acs.org For this compound, the large phenyl and carboxamide substituents at the C1 position significantly influence the conformational landscape, but the underlying principle of ring puckering to minimize strain remains central. The equilibrium geometry is a delicate balance between the increased angle strain in the puckered form and the reduced torsional strain. acs.org

ConceptDescriptionRelevance to this compound
Angle StrainStrain resulting from bond angles deviating from the ideal 109.5° for sp³ hybridized carbon. A planar cyclobutane would have 90° angles. maricopa.eduA primary contributor to the high reactivity and conformational preferences of the cyclobutane ring.
Torsional StrainStrain due to eclipsing interactions between bonds on adjacent atoms. libretexts.orgPuckering of the cyclobutane ring is a mechanism to relieve this type of strain. libretexts.orglibretexts.org
Ring PuckeringThe adoption of a non-planar conformation to minimize overall ring strain. acs.orgResults in a "butterfly" or "buckled" shape for the cyclobutane moiety. libretexts.org
Conformational IsomerismThe existence of isomers (conformers) that can be interconverted by rotation about single bonds.Involves the puckering of the ring and the orientation of the phenyl and carboxamide substituents.

Influence of Substituents on Conformation

The conformational preferences of the this compound molecule are dictated by the interplay of steric and electronic effects of its substituents. The phenyl and carboxamide groups attached to the same carbon atom of the cyclobutane ring create a sterically demanding environment.

Computational studies on related substituted cyclobutane systems reveal that substituents significantly modulate the ring's conformational preference. acs.org A substituent at a given position on the cyclobutane ring can favor either an axial or equatorial position to minimize steric hindrance. acs.org In the case of this compound, the large phenyl and carboxamide groups will adopt orientations that minimize their steric clashes with the cyclobutane ring hydrogens.

FactorInfluence on ConformationExample Effect
Steric HindranceLarge substituents will orient themselves to minimize spatial interference with other parts of the molecule.The phenyl and carboxamide groups will likely adopt a staggered conformation relative to each other and influence the ring pucker to maximize distance.
Electronic EffectsSubstituents on the phenyl ring can alter the electron density and rotational energy barriers.An electron-withdrawing group might affect the interaction of the phenyl ring's π-system with the rest of the molecule.
Intramolecular InteractionsNon-covalent interactions, such as hydrogen bonding within the molecule, can lock the molecule into a preferred conformation.Potential for hydrogen bonding between the amide proton and the phenyl ring's π-electrons or other acceptor sites.

Application of Activation Strain Model for Reactivity Interpretation and Prediction

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to understand chemical reactivity. rsc.org It provides deep insight into reaction mechanisms by decomposing the potential energy surface, ΔE(ζ), along a reaction coordinate (ζ) into two key components: the activation strain (ΔE_strain(ζ)) and the interaction energy (ΔE_int(ζ)). rsc.org

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

The activation strain represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at any point along the reaction path. rsc.org The interaction energy is the actual interaction (including steric repulsion, electrostatic, and orbital interactions) between the two distorted reactants at that same point. rsc.org The transition state of a reaction occurs where the stabilizing interaction energy can no longer overcome the destabilizing strain energy.

ASM ComponentDefinitionApplication to this compound
Activation Strain (ΔE_strain)The energy required to deform the reactants into the geometries required for reaction. rsc.orgQuantifies the energy cost of distorting the puckered cyclobutane ring towards a transition state geometry.
Interaction Energy (ΔE_int)The stabilizing (or destabilizing) interaction between the deformed reactants. rsc.orgMeasures the electronic and steric interactions between the reactive centers as a reaction proceeds.
Potential Energy Surface (ΔE)The sum of the strain and interaction energies along the reaction coordinate. rsc.orgProvides a complete energy profile of a potential reaction, identifying barriers and intermediates.

Exploration of Molecular Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com This technique allows for the exploration of the conformational landscape, thermodynamic properties, and intermolecular interactions of a system at an atomistic level. frontiersin.org

For this compound, MD simulations would be an invaluable tool to investigate several dynamic properties. Simulations could map the energy landscape associated with ring puckering, revealing the transition pathways and energy barriers between different conformational isomers. acs.org They can also simulate the rotational dynamics of the phenyl and carboxamide substituents, providing insight into their preferred orientations and the flexibility of the molecule.

Interaction TypeDescriptionRelevance to this compound
Hydrogen BondingA strong electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N) and another nearby electronegative atom (like O).The amide (N-H) and carbonyl (C=O) groups are prime sites for forming intermolecular hydrogen bond networks.
π-π StackingAn attractive, non-covalent interaction between aromatic rings.The phenyl group can induce self-assembly and ordering through stacking interactions with neighboring molecules.
Van der Waals ForcesWeak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron density. samipubco.comContribute to the overall intermolecular cohesion and packing in the solid or liquid state.
Conformational DynamicsThe study of how a molecule's shape changes over time due to bond rotations and vibrations. frontiersin.orgnih.govMD can simulate ring-puckering, phenyl group rotation, and other internal motions to understand the molecule's flexibility.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. unimelb.edu.au By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. wikipedia.org

Proton (¹H) NMR Applications for Connectivity and Stereochemistry

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 1-Phenylcyclobutanecarboxamide, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the cyclobutane (B1203170) ring, and the amide protons.

The chemical shifts (δ) of the phenyl protons are typically observed in the downfield region (around 7.2-7.5 ppm), influenced by the anisotropic effect of the benzene (B151609) ring. msu.edu The protons on the cyclobutane ring would exhibit complex splitting patterns due to spin-spin coupling with adjacent non-equivalent protons. The integration of these signals, which is proportional to the number of protons giving rise to the signal, confirms the proton count for each group. wikipedia.org

Detailed analysis of the coupling constants (J-values) between the cyclobutane protons can provide valuable insights into their stereochemical arrangement, helping to define the puckering of the four-membered ring and the relative orientation of the phenyl and carboxamide substituents.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single sharp signal, simplifying the spectrum and allowing for a direct count of the different carbon environments. bhu.ac.in

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. bhu.ac.in The carbonyl carbon of the amide group is characteristically found at the low-field end of the spectrum (around 170-180 ppm). bhu.ac.in The aromatic carbons of the phenyl ring would appear in the range of 110-150 ppm, with the ipso-carbon (the carbon attached to the cyclobutane ring) showing a distinct chemical shift. bhu.ac.in The aliphatic carbons of the cyclobutane ring would resonate at higher field (further upfield).

The following table summarizes the expected ¹³C NMR chemical shift ranges for the different carbon atoms in this compound.

Carbon Type Expected Chemical Shift (δ) in ppm
Carbonyl (C=O)170-180
Aromatic (C-Ar)110-150
Quaternary Cyclobutane (C-Ph)40-60
Methylene Cyclobutane (CH₂)20-40

Advanced Multi-dimensional NMR for Complex Structure Determination

For an unambiguous assignment of all proton and carbon signals and to establish detailed connectivity, advanced multi-dimensional NMR techniques are employed. unimelb.edu.aumonash.edu These experiments correlate signals within the same nucleus type (homonuclear) or between different nuclei (heteronuclear). monash.edu

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals ¹H-¹H spin-spin coupling networks. It would definitively link the signals of adjacent protons within the cyclobutane ring and potentially show long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C atoms. This is crucial for assigning the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the entire molecular structure by connecting fragments, for instance, showing the correlation from the cyclobutane protons to the ipso-carbon of the phenyl ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and conformation of the molecule in solution.

These advanced techniques, used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound, leaving little room for ambiguity. unimelb.edu.aunih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.org These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation and intermolecular interactions. jasco-global.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is a powerful tool for identifying the functional groups present in a molecule, as different bonds vibrate at characteristic frequencies. libretexts.orgdb-thueringen.de

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching: The amide group will show one or two sharp bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The exact position can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutane ring will be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption band is expected between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl group in an amide. spectroscopyonline.com Its position can be influenced by conjugation and hydrogen bonding.

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, typically appears around 1550-1640 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide is usually found in the 1400-1430 cm⁻¹ region.

Aromatic C=C Bending: Vibrations from the phenyl ring will produce characteristic bands in the fingerprint region (below 1500 cm⁻¹), including out-of-plane bending bands that can indicate the substitution pattern. libretexts.org

The following table summarizes the characteristic IR absorption frequencies for this compound.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Amide (N-H)Stretching3100-3500Medium-Strong
Aromatic C-HStretching>3000Medium
Aliphatic C-HStretching<3000Medium
Carbonyl (C=O)Stretching (Amide I)1630-1680Strong
Amide (N-H)Bending (Amide II)1550-1640Medium-Strong
Amide (C-N)Stretching1400-1430Medium
Aromatic C=CBending~1450-1600Medium-Weak

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. jasco-global.com It involves scattering of monochromatic light (from a laser) by a molecule and measuring the energy shifts in the scattered light, which correspond to the molecule's vibrational frequencies. npl.co.ukplus.ac.at A key difference is the selection rule: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, whereas Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. jasco-global.com

This complementarity means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring often gives a strong, sharp signal in the Raman spectrum, which can be weak in the IR spectrum.

C-C Bonds of the Cyclobutane Ring: The stretching vibrations of the carbon-carbon single bonds within the cyclobutane skeleton are generally more Raman active than IR active.

Symmetrical Vibrations: In general, symmetric vibrations tend to be more intense in Raman spectra. nih.govspectroscopyonline.com

Water is a weak Raman scatterer, making this technique well-suited for studying samples in aqueous solutions, which can be challenging for IR spectroscopy due to the strong absorption of water. plus.ac.at The combination of IR and Raman data provides a more complete vibrational profile of this compound, aiding in a thorough structural and conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, offering significant advantages over nominal mass systems. frontagelab.com HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a molecule's elemental composition with high confidence. measurlabs.com This high resolution is critical for distinguishing between compounds that may have the same nominal mass but different chemical formulas. Technologies such as Time-of-Flight (TOF) and Orbitrap are commonly employed to achieve the high mass accuracy required for these measurements. researchgate.netinnovareacademics.in

In the analysis of derivatives of this compound, HRMS has been utilized to confirm molecular identity by comparing the experimentally measured exact mass to the theoretically calculated mass. For example, in the characterization of an enantioselective synthesis of a cyclobutane analogue of Milnacipran, a derivative of this compound, HRMS provided definitive confirmation of the product. newdrugapprovals.org The measured mass was found to be within a few parts per million (ppm) of the calculated value, a standard for confirming elemental composition. newdrugapprovals.orgupenn.edu

Beyond accurate mass measurement, HRMS provides detailed fragmentation patterns. researchgate.net When a molecule is ionized and passes through the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The precise masses of these fragments provide a structural fingerprint, helping researchers to piece together the molecule's structure and confirm the identity of unknown compounds. frontagelab.com This fragmentation analysis is invaluable for differentiating isomers and identifying specific structural motifs within the molecule.

Table 1: HRMS Data for a this compound Derivative Data based on the analysis of (1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide.

ParameterValueReference
Molecular FormulaC₁₆H₂₅N₂O newdrugapprovals.org
Calculated m/z [M+H]⁺261.1958 newdrugapprovals.org
Found m/z [M+H]⁺261.1961 newdrugapprovals.org
Mass Accuracy1.15 ppmCalculated

X-ray Crystallography for Solid-State Structure and Absolute Configuration Assignment

The crystal structure of a derivative, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, has been resolved in complex with the fat mass and obesity-associated protein (FTO). rcsb.orgnih.gov The analysis provided high-resolution structural data, revealing the specific interactions and binding mode of the inhibitor. rcsb.orgfigshare.com Such structural insights are crucial for understanding the molecule's biological activity and for guiding further structure-based drug design.

A key application of X-ray crystallography for chiral molecules like this compound is the unambiguous assignment of absolute configuration. libretexts.org Once the 3D arrangement of atoms around the chiral center is determined, the Cahn-Ingold-Prelog (R/S) nomenclature can be applied to definitively label the stereocenter. libretexts.orgyoutube.com This is considered the gold standard for determining absolute stereochemistry, as other methods may be ambiguous or require a reference compound of known configuration. libretexts.orgnih.gov

Table 2: Crystallographic Data for a this compound Derivative Data for N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide complexed with FTO protein.

ParameterValueReference
PDB ID5DAB rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Resolution2.10 Å rcsb.org
R-Value Work0.210 rcsb.org
R-Value Free0.241 rcsb.org

Complementary Spectroscopic Methods for Comprehensive Analysis

While HRMS and X-ray crystallography provide precise mass and structural data, a comprehensive characterization of this compound and its derivatives relies on a combination of spectroscopic techniques. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for elucidating molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. usp.br Specific bond vibrations absorb infrared radiation at characteristic frequencies. For this compound derivatives, key absorptions would include the N-H stretch and the strong C=O stretch of the amide group, as well as C-H and C=C stretches associated with the aromatic and aliphatic portions of the molecule. newdrugapprovals.org

Together, these complementary methods provide a complete picture of the molecule. NMR confirms the connectivity of the atoms, IR identifies functional groups, and HRMS verifies the elemental composition, while X-ray crystallography reveals the precise three-dimensional arrangement in the solid state.

Table 3: NMR and IR Data for a this compound Derivative Data based on the analysis of (1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide.

TechniqueKey Signals / PeaksReference
¹H NMR (CDCl₃)δ 7.36–7.33 (m, 4H), 7.25–7.21 (m, 1H), 3.51–3.43 (m, 1H), 3.15–2.87 (m, 7H), 2.81–2.72 (m, 2H), 2.23–2.14 (m, 1H), 2.04–1.97 (m, 1H), 1.62 (m, 1H), 1.07 (t, 3H), 0.35 (t, 3H) ppm newdrugapprovals.org
¹³C NMR (CDCl₃)δ 172.7, 143.3, 128.8, 126.4, 125.3, 54.6, 44.4, 42.4, 41.0, 39.5, 31.1, 19.0, 12.2, 12.0 ppm newdrugapprovals.org
IR (neat)3364, 1622, 1437, 905, 728 cm⁻¹ newdrugapprovals.org

Strategic Applications in Synthetic Organic Chemistry and Chemical Biology

Utility as Versatile Synthetic Intermediates

1-Phenylcyclobutanecarboxamide, with its distinct phenyl and cyclobutane (B1203170) moieties, serves as a valuable and versatile intermediate in the field of synthetic organic chemistry. Its unique structural framework allows for the generation of a wide array of more complex molecules.

Precursors for Complex Polycyclic Scaffolds

The rigid cyclobutane ring of this compound provides a stereochemically defined platform for the construction of intricate polycyclic and bridged ring systems. These types of scaffolds are of significant interest in medicinal chemistry due to their structural diversity and novelty. whiterose.ac.uk The synthesis of complex molecules often benefits from starting materials that already possess a degree of three-dimensionality, which the cyclobutane unit provides. whiterose.ac.uk

For instance, the phenyl group can be chemically modified or used as a handle for further reactions, while the carboxamide functional group can be converted into other functionalities or participate in cyclization reactions. This dual reactivity allows for the annulation of additional rings onto the cyclobutane core, leading to the formation of elaborate polycyclic structures. whiterose.ac.uk The development of synthetic methods that deliver diverse, three-dimensional scaffolds is an ongoing challenge, and intermediates like this compound contribute to expanding the accessible chemical space. whiterose.ac.uk

Research into unified synthetic approaches aims to generate a variety of molecular scaffolds from a common starting material, and the unique structure of this compound makes it a candidate for such strategies. whiterose.ac.uk The ability to construct complex, sp³-rich molecules is particularly important for the development of new therapeutic agents. whiterose.ac.uk

Building Blocks for Conformationally Restricted Molecules

The inherent rigidity of the cyclobutane ring in this compound makes it an excellent building block for the synthesis of conformationally restricted molecules. lifechemicals.comenamine.net By incorporating this motif, chemists can limit the rotational freedom of a larger molecule, which is a key strategy in drug design. lifechemicals.com Reducing the conformational flexibility of a molecule can lead to increased potency and selectivity for its biological target, as well as improved metabolic stability. lifechemicals.com

The cyclobutane unit can serve as a bioisostere for other common structural motifs in bioactive molecules, offering a way to fine-tune the pharmacological properties of a compound. The defined spatial arrangement of the phenyl and carboxamide groups provides a fixed orientation for these functionalities, which can be crucial for molecular recognition by a biological receptor.

The use of conformationally restricted building blocks like this compound is a well-established approach in peptidomimetic drug design, where they can replace more flexible amino acid residues to create more stable and potent therapeutic candidates. lifechemicals.com

Integration into Cascade Reactions and Multicomponent Processes

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from multiple starting materials in a single step. organic-chemistry.orgbeilstein-journals.org These reactions are characterized by their atom economy and operational simplicity. organic-chemistry.org The structure of this compound, or derivatives thereof, can be strategically designed to participate in such processes.

For example, the amide functionality could be involved in reactions like the Ugi or Passerini reactions, which are classic examples of isocyanide-based MCRs. organic-chemistry.org While direct examples involving this compound in the literature are not abundant, its constituent functional groups are amenable to the principles of MCRs. The development of novel MCRs is an active area of research, and the incorporation of unique building blocks is key to accessing new chemical space. organic-chemistry.org

Photoredox and nickel dual catalysis have enabled novel multicomponent cascade reactions, expanding the toolkit for organic synthesis. researchgate.net These modern synthetic methods could potentially be applied to derivatives of this compound to achieve complex transformations. researchgate.net The goal of such strategies is to rapidly build molecular complexity from simple, readily available starting materials. beilstein-journals.orgchemrxiv.org

Exploration in Chemical Biology for Molecular Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com The development of selective and potent chemical probes is crucial for understanding disease mechanisms and for identifying new therapeutic targets. cbcs.seuniversiteitleiden.nl

Design and Synthesis of Selective Enzyme Modulators

The unique three-dimensional shape of this compound makes it an interesting scaffold for the design of selective enzyme modulators. Its derivatives have been explored as potential inhibitors for various enzymes. For example, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO). acs.orgnih.gov

The design of such modulators often involves a "design-make-test-analyze" cycle, where compounds are synthesized, their biological activity is tested, and the results are used to inform the design of the next generation of molecules. cbcs.se The development of potent and selective chemical probes is essential for validating the role of specific enzymes in disease. nih.gov

Compound Target Enzyme Significance
N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamideFat mass and obesity-associated protein (FTO)Identification of a novel binding site, offering new avenues for developing selective FTO inhibitors. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies in Chemical Probe Design

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a hit compound into a potent and selective chemical probe. oncodesign-services.comresearchgate.netcollaborativedrug.com These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. oncodesign-services.com

For derivatives of this compound, SAR studies would involve modifying the phenyl ring, the cyclobutane core, and the amide group to understand which structural features are critical for activity. For instance, substitutions on the phenyl ring could be varied to explore the effects of electronics and sterics on enzyme binding. The amide could be replaced with other functional groups to probe the importance of the hydrogen bond donor and acceptor properties.

The goal of SAR is to develop a clear understanding of how the molecule interacts with its target, which can then be used to design more potent and selective compounds. oncodesign-services.commdpi.com This iterative process of synthesis and biological evaluation is central to medicinal chemistry and chemical probe development. cbcs.se

Structural Modification Potential Impact on Activity
Substitution on the phenyl ringAlter electronic and steric properties, influencing binding affinity and selectivity.
Modification of the cyclobutane ringChange the conformational rigidity and spatial orientation of substituents.
Alteration of the carboxamide groupModify hydrogen bonding capabilities and metabolic stability.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 1-Phenylcyclobutanecarboxamide?

  • Methodological Answer : Focus on reaction optimization (e.g., solvent selection, temperature, and catalysts). For example, cyclobutane ring formation often requires photochemical or thermal conditions to overcome strain . Purification steps (e.g., recrystallization or chromatography) must account for polarity differences between the phenyl and carboxamide groups. Yield optimization should balance steric hindrance from the phenyl group with reaction kinetics .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Verify cyclobutane ring protons (δ ~2.5–3.5 ppm for strained CH2 groups) and aromatic protons (δ ~7.0–7.5 ppm). Compare coupling constants to confirm ring geometry .
  • FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • pH Stability : Test in buffered solutions (pH 1–13) using HPLC to monitor degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures and kinetic stability thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological activity?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or cyclobutane positions to modulate lipophilicity and steric effects. Compare bioactivity using in vitro assays (e.g., enzyme inhibition) .
  • Computational Modeling : Perform molecular docking to predict binding affinity with target proteins (e.g., kinases) and validate with experimental IC50 values .

Q. What experimental strategies resolve contradictions in reported solubility and bioavailability data for this compound analogs?

  • Methodological Answer :

  • Solubility Studies : Use shake-flask or HPLC methods with standardized solvents (e.g., PBS, DMSO). Control for polymorphic forms via XRPD .
  • Bioavailability Analysis : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetic data (e.g., AUC, Cmax). Adjust logP via prodrug strategies if discrepancies arise .

Q. How can researchers validate the proposed metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes or hepatocytes with LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Isotope Labeling : Synthesize 14C-labeled analogs to track metabolic fate in rodent models .

Q. What methodologies address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

  • Methodological Answer :

  • QSAR Model Refinement : Incorporate experimental logP, pKa, and solubility data to recalibrate predictive algorithms (e.g., COSMO-RS) .
  • Crystal Structure Analysis : Use XRD to resolve steric/electronic mismatches between predicted and observed conformations .

Data-Driven Research Design

Q. How should researchers design experiments to investigate the cyclobutane ring’s strain effects on this compound’s reactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with cyclohexane or cyclopentane rings. Measure reaction rates (e.g., hydrolysis) and compare activation energies via Arrhenius plots .
  • DFT Calculations : Calculate ring strain energy and correlate with experimental stability data .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to determine LD50/LC50 values.
  • ANOVA with Post Hoc Tests : Compare toxicity across derivatives and controls, accounting for batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.